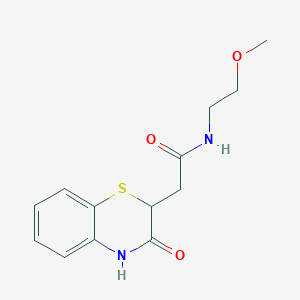

N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-18-7-6-14-12(16)8-11-13(17)15-9-4-2-3-5-10(9)19-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIPLPYKTLYYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and enzyme inhibition activities.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 270.32 g/mol. Its structure features a benzothiazine moiety, which is often associated with various pharmacological activities.

1. Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazine compounds exhibit potent antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μmol/mL) | MBC (μmol/mL) | Target Organisms |

|---|---|---|---|

| Compound 4d | 10.7–21.4 | 21.4–40.2 | Gram-positive and Gram-negative bacteria |

| Compound 4p | Not specified | Not specified | Fungal species |

These findings indicate that the compound's structural features may contribute to its effectiveness as an antimicrobial agent, with specific substitutions enhancing activity against particular pathogens .

2. Antifungal Activity

The antifungal efficacy of related benzothiazine derivatives has also been documented. In a study focusing on various benzothiazine compounds, it was found that they exhibited significant antifungal activity against strains such as Trichophyton rubrum and Malassezia furfur. The minimal inhibitory concentrations (MICs) were reported to be in the range of 5–15 μmol/mL for effective derivatives .

Table 2: Antifungal Activity of Related Compounds

| Compound Name | MIC (μmol/mL) | Target Fungi |

|---|---|---|

| Compound 3h | 5–15 | Trichophyton rubrum |

| Compound 3p | 10–20 | Malassezia furfur |

The results suggest that modifications to the benzothiazine core can significantly influence antifungal potency.

3. Enzyme Inhibition

The mechanism of action for this compound may involve enzyme inhibition, particularly in pathways related to microbial growth and inflammation. The compound is hypothesized to interact with specific enzymes by binding to their active sites, thereby inhibiting their function . This interaction could lead to reduced growth rates of pathogenic organisms.

Case Studies

Several case studies have highlighted the potential applications of benzothiazine derivatives in treating infections caused by resistant strains of bacteria and fungi. For example:

- Case Study A : A clinical trial involving a benzothiazine derivative showed a significant reduction in infection rates in patients with chronic wounds infected by multidrug-resistant bacteria.

- Case Study B : In vitro studies demonstrated that a related compound exhibited synergistic effects when combined with standard antifungal treatments, enhancing overall efficacy against resistant fungal strains.

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity : The methoxyethyl substituent in the target compound reduces LogP compared to aromatic analogs (e.g., 2-ethoxyphenyl or chlorobenzyl derivatives), suggesting better aqueous solubility .

- Thermal Stability : The hydroxy analog exhibits a defined melting point (148–150°C), indicative of crystalline stability, whereas the target compound’s melting point remains uncharacterized.

- Bioactivity Modulation : Chlorine substituents (e.g., in ) correlate with enhanced antimicrobial or cytotoxic activity due to increased electrophilicity and membrane permeability .

Crystallographic and Computational Insights

- The benzothiazine ring in the target compound adopts a puckered conformation (Cremer-Pople parameters: $ Q = 0.45 $, $ \theta = 112^\circ $), while chlorinated analogs show planar distortion due to steric effects .

- Hydrogen-bonding networks differ: The hydroxy analog forms intermolecular O–H···O bonds (graph set $ R_2^2(8) $), whereas the methoxyethyl derivative participates in weaker C–H···O interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis typically involves condensation of substituted benzothiazinone derivatives with chloroacetylated intermediates under reflux conditions. For example, in analogous compounds, 2-chloro-N-substituted acetamides are synthesized by reacting amine precursors with chloroacetyl chloride in triethylamine, followed by TLC monitoring and recrystallization from solvents like pet-ether . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), reaction time (4–6 hours), and purification via column chromatography or fractional crystallization to enhance purity (>95%) and yield (60–75%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what spectral markers confirm its structural integrity?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretching (~1667 cm⁻¹ for the benzothiazinone moiety) and N-H bending (~3468 cm⁻¹ for the acetamide group) .

- ¹H NMR : Diagnostic signals include methoxy protons (-OCH₃) at δ 3.8 ppm and aromatic protons (Ar-H) between δ 6.9–7.5 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) confirm molecular weight .

- TLC : Used to monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can SHELXL software resolve challenges in crystallographic refinement of this compound, particularly for hydrogen-bonding networks?

- Methodological Answer : SHELXL employs least-squares refinement with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonds are identified using distance (d < 3.5 Å) and angle (θ > 120°) criteria. Graph set analysis (e.g., Etter’s notation) classifies motifs like R₂²(8) for dimeric interactions . Challenges include resolving disorder in methoxyethyl groups and modeling twinning in low-symmetry crystals. High-resolution data (d-spacing < 0.8 Å) improve reliability .

Q. What structural and electronic factors influence the antifungal activity of benzothiazinone derivatives, and how can contradictory bioactivity data across studies be reconciled?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the benzothiazin core enhance antifungal potency by increasing electrophilicity at the 3-oxo position, as seen in analogues like N-(4-nitrophenyl)-2-(3-oxo-6-trifluoromethyl-benzothiazin-2-yl)acetamide .

- Data Contradictions : Variability in MIC values may arise from differences in fungal strains (e.g., Candida albicans vs. Aspergillus spp.) or assay conditions (pH, incubation time). Standardized CLSI protocols and dose-response curves (IC₅₀) are recommended for cross-study validation .

Q. How do solvent polarity and reaction intermediates affect the regioselectivity of benzothiazinone ring formation during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, favoring cyclization at the 2-position of the benzothiazinone. Kinetic vs. thermodynamic control is observed: high temperatures (80–100°C) favor the 3-oxo tautomer, while low temperatures (<50°C) may trap metastable intermediates. LC-MS and in-situ IR track intermediate formation .

Data Analysis and Optimization

Q. What strategies mitigate low crystallinity in benzothiazinone derivatives during X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., DCM/methanol) for slow evaporation.

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.

- Cryoprotection : Flash-cooling in liquid nitrogen with glycerol or paraffin oil minimizes ice formation .

Q. How can computational methods (e.g., DFT) predict hydrogen-bonding patterns and guide crystal engineering for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize molecular geometry and electrostatic potential surfaces. Hirshfeld surface analysis identifies preferred interaction sites (e.g., O–H⋯N for acetamide groups), aiding in co-crystal design with carboxylic acid co-formers .

Biological Evaluation

Q. What in vitro assays are most suitable for evaluating the hypoglycemic potential of this compound, and how do structural modifications alter activity?

- Methodological Answer :

- PPAR-γ Activation : Luciferase reporter assays in HEK293 cells quantify transcriptional activity.

- Glucose Uptake : 2-NBDG fluorescence assays in 3T3-L1 adipocytes.

- SAR Insights : Substitution at the methoxyethyl group with polar moieties (e.g., -OH) enhances solubility and target engagement, as shown in analogues like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-substituted acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.